In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 5-Chloro-2-(cyclopentylmethoxy)pyridin-3-amine
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 5-Chloro-2-(cyclopentylmethoxy)pyridin-3-amine
Executive Summary
In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on the precise geometric and electronic tuning of core building blocks. 5-Chloro-2-(cyclopentylmethoxy)pyridin-3-amine (CAS: 1536214-13-7)[1] is a specialized intermediate engineered for this exact purpose. As a Senior Application Scientist, I frequently utilize this scaffold when targeting complex active sites, such as those found in Janus Kinases (JAK)[2] or MALT1[3].
This guide provides an authoritative breakdown of the molecule's physicochemical properties, its Structure-Activity Relationship (SAR) logic, and a self-validating experimental protocol for its derivatization.
Physicochemical Profiling & Causality
To successfully integrate this building block into a drug discovery pipeline, one must understand how its individual functional groups dictate its macroscopic properties. The table below synthesizes its core quantitative data alongside the mechanistic causality of each property.
| Property | Value | Causality / Relevance in Drug Design |
| CAS Number | 1536214-13-7[1] | Unique identifier for commercial procurement and database querying. |
| Molecular Formula | C11H15ClN2O | Defines the exact atomic composition and mass balance. |
| Molecular Weight | 226.70 g/mol | Low molecular weight ensures that downstream derivatization will not easily exceed Lipinski's Rule of 5. |
| Topological Polar Surface Area | ~48.1 Ų | The balance of the ether oxygen and primary amine provides optimal membrane permeability while allowing for further polar additions. |
| Calculated LogP (cLogP) | ~3.2 - 3.5 | High lipophilicity is driven by the cyclopentyl ring. This is intentionally designed to anchor the molecule deep within hydrophobic pockets of target proteins. |
| Hydrogen Bond Donors | 1 (-NH2) | The primary amine acts as a critical nucleophile for synthesis and, once converted to an amide, serves as a hinge-binding donor in kinase active sites. |
| pKa (Conjugate Acid) | ~3.5 | The electron-withdrawing 5-chloro substituent significantly drops the basicity of the pyridine nitrogen, reducing off-target hERG liabilities[2]. |
Structure-Activity Relationship (SAR) Logic
The architecture of 5-chloro-2-(cyclopentylmethoxy)pyridin-3-amine is not accidental; it is a highly optimized system. The pyridine core acts as a rigid electronic scaffold. The 5-chloro group provides a steric shield that prevents rapid oxidative metabolism (e.g., by CYP450 enzymes) while simultaneously tuning the pKa of the ring. Most importantly, the bulky 2-cyclopentylmethoxy group offers conformational flexibility, allowing it to adopt an induced fit within deep hydrophobic pockets that simpler methoxy analogs[2] cannot fully occupy.
Caption: Structure-Activity Relationship (SAR) logic mapping of functional moieties.
Self-Validating Experimental Protocol: Amide Derivatization
Because the 3-amino group is flanked by an ortho-alkoxy group and a meta-chloro group, it is both sterically hindered and electronically deactivated. Standard EDC/HOBt coupling conditions often fail or proceed sluggishly. To overcome this, we utilize a high-energy active ester approach (HATU/DIPEA).
The following protocol is designed as a self-validating system , ensuring that internal quality control checks verify the success of each step before proceeding.
Step 1: Electrophile Activation (The "Pre-Check" Phase)
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Action: Dissolve the target carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
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Causality: HATU forms a highly reactive 7-azabenzotriazole active ester, which is mandatory to overcome the high activation energy barrier of the deactivated aminopyridine.
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Self-Validation Check: Pull a 1 µL aliquot, dilute in MeCN, and run a rapid LC-MS. Validation: Confirm the complete disappearance of the free acid mass and the appearance of the active ester intermediate before introducing the amine.
Step 2: Nucleophilic Addition (The "Coupling" Phase)
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Action: Add 5-Chloro-2-(cyclopentylmethoxy)pyridin-3-amine (1.0 eq)[1] to the activated mixture. Elevate the reaction temperature to 50°C.
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Causality: The bulky 2-cyclopentylmethoxy group creates significant steric hindrance. Mild heating provides the necessary kinetic energy for the nucleophilic attack.
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Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3) and LC-MS at the 2-hour mark. Validation: The reaction is only considered complete when the starting amine peak (m/z 227 [M+H]+) is <5% by UV integration.
Step 3: Quench and Biphasic Extraction
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Action: Quench the reaction with saturated aqueous NaHCO3. Extract 3x with EtOAc. Wash the combined organic layers with a 5% LiCl aqueous solution.
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Causality: Residual DMF causes poor phase separation and peak tailing during chromatography. The 5% LiCl wash selectively pulls DMF into the aqueous phase.
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Self-Validation Check: Test the pH of the aqueous layer. Validation: The pH must be ~8 to ensure the complete neutralization of DIPEA and any unreacted acids.
Step 4: Isolation and Spectroscopic Verification
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Action: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.
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Causality: Silica gel effectively separates the highly lipophilic target product from polar HATU byproducts (such as HOAt).
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Self-Validation Check: Run 1H NMR (CDCl3) on the purified isolate. Validation: Confirm success by the disappearance of the broad primary amine singlet (~4.5 - 5.0 ppm) and the emergence of a sharp, downfield amide proton singlet (>8.0 ppm).
Caption: Step-by-step derivatization workflow of the 3-amino group.
References
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Title: 5-chloro-2-(cyclopentylmethoxy)pyridin-3-amine | 1536214-13-7 Source: MolPort URL:[Link]
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Title: Product Search Result: 1536214-13-7 Source: Advanced Technology & Industrial Co., Ltd. URL:[Link]
- Title: EP2527344A1 - Pyridin-2(1H)
- Title: WO2018020474A1 - Substituted thiazolo-pyridine compounds as malt1 inhibitors Source: Google Patents URL
Sources
- 1. 5-chloro-2-(cyclopentylmethoxy)pyridin-3-amine | 1536214-13-7 | Buy Now [molport.com]
- 2. EP2527344A1 - Pyridin-2(1H)-one derivatives useful as medicaments for the treatment of myeloproliferative disorders, transplant rejection, immune-mediated and inflammatory diseases - Google Patents [patents.google.com]
- 3. WO2018020474A1 - Substituted thiazolo-pyridine compounds as malt1 inhibitors - Google Patents [patents.google.com]
